Isobutylbenzoat

Übersicht

Beschreibung

AHR-16303B is a small molecule drug developed by Pfizer Inc. It is known for its dual action as an antagonist of serotonin 2 (5-HT2) receptors and a blocker of voltage-gated calcium channels (VDCCs). This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension, myocardial ischemia, and thrombosis .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zum Studium der Wechselwirkungen von 5-HT2-Rezeptoren und VDCCs und liefert Einblicke in die Rezeptor-Ligand-Bindung und die Mechanismen der Kanalblockierung.

Biologie: AHR-16303B wird in der Forschung verwendet, um die physiologischen und pathologischen Rollen von Serotoninrezeptoren und Kalziumkanälen in zellulären Prozessen zu verstehen.

Medizin: Die Verbindung wurde wegen ihres therapeutischen Potenzials bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Bluthochdruck, Myokardischämie und Thrombose, untersucht.

5. Wirkmechanismus

AHR-16303B übt seine Wirkungen durch zwei Mechanismen aus:

5-HT2-Rezeptor-Antagonismus: Durch die Bindung an Serotonin-2-Rezeptoren hemmt AHR-16303B die Wirkung von Serotonin, einem Neurotransmitter, der an Vasokonstriktion und Thrombozytenaggregation beteiligt ist. Diese antagonistische Wirkung trägt zur Senkung des Blutdrucks und zur Verhinderung von Thrombose bei.

VDCC-Blockade: AHR-16303B blockiert spannungsgesteuerte Kalziumkanäle und verhindert den Kalziumeinstrom in die Zellen.

Wirkmechanismus

Target of Action

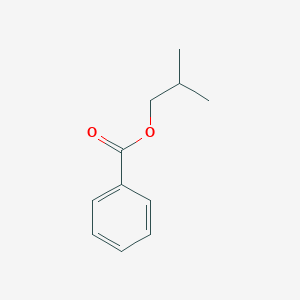

Isobutyl benzoate, a benzoate ester obtained by the formal condensation of benzoic acid with isobutanol , is primarily used as a fragrance ingredient and has been found to exhibit estrogenic activity . The primary targets of isobutyl benzoate are estrogen receptors .

Mode of Action

Isobutyl benzoate interacts with its targets, the estrogen receptors, leading to changes in gene and protein expression. It has been found to upregulate the expression of the estrogen receptor reporter gene and the Calbindin-D9k (CaBP-9k) gene and protein at all tested doses . The progesterone receptor (PR) gene was also upregulated at all tested doses of isobutyl benzoate, but only the highest dose upregulated the expression of PR protein .

Biochemical Pathways

The interaction of isobutyl benzoate with estrogen receptors affects the estrogenic signaling pathway. This can lead to changes in the expression of genes and proteins that are regulated by this pathway .

Pharmacokinetics

It is expected that smaller alkyl benzoates like isobutyl benzoate would penetrate the skin and be metabolized to benzoic acid and the parent alcohol .

Result of Action

The result of isobutyl benzoate’s action is the modulation of gene and protein expression via the estrogenic signaling pathway. This can lead to changes in cellular functions that are regulated by these genes and proteins .

Action Environment

The action of isobutyl benzoate can be influenced by environmental factors such as the presence of other chemicals and the physical state of the environment. For example, the compound’s action may be affected by its solubility in water and its volatility . .

Vorbereitungsmethoden

Die Synthese von AHR-16303B umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung des Endprodukts. Der Syntheseweg umfasst typischerweise:

Bildung von Zwischenprodukten: Die ersten Schritte beinhalten die Herstellung von Schlüsselzwischenprodukten durch Reaktionen wie Alkylierung, Acylierung und Cyclisierung.

Endmontage: Die Zwischenprodukte werden dann weiteren Reaktionen unterzogen, einschließlich nukleophiler Substitution und Kondensation, um AHR-16303B zu bilden.

Industrielle Produktionsmethoden für AHR-16303B würden wahrscheinlich die Skalierung dieser Synthesewege, die Optimierung der Reaktionsbedingungen und die Sicherstellung einer gleichmäßigen Qualität und Ausbeute durch strenge Prozesskontrolle beinhalten.

Analyse Chemischer Reaktionen

AHR-16303B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: AHR-16303B kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien sind Halogene, Säuren und Basen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

AHR-16303B ist aufgrund seiner doppelten Wirkung auf 5-HT2-Rezeptoren und VDCCs einzigartig. Zu ähnlichen Verbindungen gehören:

Ketanserin: Ein selektiver 5-HT2-Rezeptor-Antagonist, der zur Behandlung von Bluthochdruck eingesetzt wird. Im Gegensatz zu AHR-16303B blockiert es keine Kalziumkanäle.

Nifedipin: Ein Kalziumkanalblocker, der bei Bluthochdruck und Angina pectoris eingesetzt wird. Er hat keine signifikante Wirkung auf 5-HT2-Rezeptoren.

Die Kombination der Wirkungen von AHR-16303B macht es zu einer einzigartigen und wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Isobutyl benzoate, a benzoate ester, is primarily recognized for its applications in cosmetics and food flavoring. Its chemical structure is represented as CHO, and it is synthesized from benzoic acid and isobutanol. This article explores the biological activity of isobutyl benzoate, focusing on its safety profiles, antimicrobial properties, and metabolic pathways.

Isobutyl benzoate is a colorless liquid with a pleasant odor. It serves multiple functions in various formulations, including:

- Solvent : Dissolves other substances.

- Fragrance : Enhances the scent of products.

- Preservative : Protects cosmetic products from microbial spoilage .

Antimicrobial Properties

Isobutyl benzoate has been studied for its antimicrobial activity. Research indicates that it exhibits significant effectiveness against various microorganisms, including:

- Bacteria : Effective against Staphylococcus aureus, a common pathogen responsible for skin infections.

- Fungi : Demonstrates antifungal activity, making it useful in cosmetic formulations to prevent spoilage .

The compound's role as a preservative is particularly important in cosmetic products containing water, where microbial growth is a concern. It acts by disrupting the cellular membranes of microorganisms, thus inhibiting their growth and proliferation .

Metabolism and Toxicity

Upon ingestion or dermal exposure, isobutyl benzoate metabolizes into benzoic acid, which is then further converted into hippuric acid before excretion. This metabolic pathway suggests a low potential for toxicity in humans. Comprehensive assessments have indicated that the health risks associated with isobutyl benzoate are minimal when used within established safety limits .

The following table summarizes key toxicological data related to isobutyl benzoate:

| Parameter | Value |

|---|---|

| Molecular Weight | 178.23 g/mol |

| LD50 (oral, rat) | >5000 mg/kg |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Regulatory Status

Isobutyl benzoate is permitted for use in cosmetics and food products under various regulatory frameworks. The European Union has classified it as safe for use in cosmetics at concentrations up to 1% for fragrance purposes . The safety assessments conducted by organizations like the RIFM (Research Institute for Fragrance Materials) have concluded that it does not pose significant health risks when used appropriately.

Case Studies

- Cosmetic Applications : A study published in SAGE Journals evaluated various alkyl benzoates, including isobutyl benzoate, highlighting its effectiveness as a skin-conditioning agent and its role in enhancing product stability and consumer safety .

- Flavoring Agent Assessment : The Canadian government's screening assessment reviewed the use of isobutyl benzoate as a flavoring agent and found low ecological risk associated with its use in food products due to its rapid metabolism and low toxicity .

Eigenschaften

IUPAC Name |

2-methylpropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZHGEFMXZOSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047074 | |

| Record name | Isobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a green, floral, leafy odour | |

| Record name | Isobutyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylpropyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Isobutyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.994-0.999 | |

| Record name | Isobutyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/756/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-50-3 | |

| Record name | Isobutyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ6XZ9WJII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.